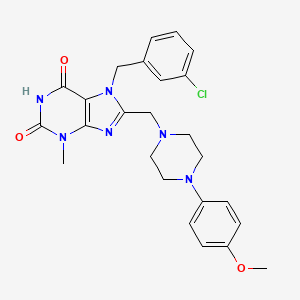
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the realm of neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is C25H27ClN6O3 with a molecular weight of approximately 495.0 g/mol. Its structure includes a purine core substituted with a chlorobenzyl and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN6O3 |
| Molecular Weight | 495.0 g/mol |
| CAS Number | 847408-48-4 |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and kinases. Research indicates that derivatives of purine compounds can inhibit various enzymes involved in cellular signaling pathways, including:
- Dihydrofolate reductase (DHFR) : Inhibition leads to reduced DNA synthesis, impacting rapidly dividing cells such as cancer cells .
- Tyrosine Kinases : These enzymes are crucial for cell growth and differentiation; inhibitors can potentially halt tumor growth.
In Vitro Studies
In vitro studies have shown that the compound exhibits significant activity against several cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) models. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to controls. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Studies
- Breast Cancer Model : A study involving MCF-7 cells treated with this compound showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study highlighted the role of the piperazine moiety in enhancing receptor binding affinity.
- Neuropharmacological Effects : Another case study focused on the compound's interaction with serotonin receptors (5HT1A and 5HT7). It was shown to act as a dual ligand, providing potential therapeutic benefits for mood disorders.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosage guidelines.
Propriétés
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-4-3-5-18(26)14-17)21(27-23)16-30-10-12-31(13-11-30)19-6-8-20(35-2)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLYPINZZLGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














